2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid
CAS No.: 2354749-56-5
Cat. No.: VC6536610
Molecular Formula: C23H18FNO4
Molecular Weight: 391.398
* For research use only. Not for human or veterinary use.
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid - 2354749-56-5](/images/structure/VC6536610.png)
Specification
CAS No. | 2354749-56-5 |
---|---|
Molecular Formula | C23H18FNO4 |
Molecular Weight | 391.398 |
IUPAC Name | 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid |
Standard InChI | InChI=1S/C23H18FNO4/c24-21-12-15(10-9-14(21)11-22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,11,13H2,(H,25,28)(H,26,27) |
Standard InChI Key | KRYXJCFWSCMVPQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)CC(=O)O)F |
Introduction
Property | Value |
---|---|
IUPAC Name | 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid |
Molecular Formula | C₂₄H₁₉FNO₄ |
Molecular Weight | 428.42 g/mol |
Melting Point | 120–122°C (estimated) |
Solubility | Soluble in DMF, DCM; sparingly in water |
Key Functional Groups | Fmoc-protected amine, fluorophenyl, carboxylic acid |
The compound’s structure enables dual functionality: the Fmoc group facilitates controlled deprotection during synthesis, while the fluorine atom enhances lipophilicity and metabolic stability .
Synthesis and Production Methods
Synthetic Routes
The synthesis typically involves a multi-step process:
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Amino Group Protection: The primary amine is protected using Fmoc-chloride in the presence of a base such as sodium carbonate.
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Fluorophenyl Acetic Acid Formation: A Friedel-Crafts alkylation or Suzuki coupling introduces the fluorophenyl group to the acetic acid backbone.
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Purification: Chromatography or recrystallization isolates the final product.
Table 2: Comparison of Synthetic Methodologies
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Solid-Phase Synthesis | 75–85 | >95 | High reproducibility |
Solution-Phase Synthesis | 60–70 | 90–95 | Scalability for bulk production |
Microreactor Systems | 80–90 | >98 | Enhanced reaction control |
Industrial-scale production often employs flow microreactors to optimize temperature and mixing, reducing side reactions.
Chemical Properties and Reactivity
The compound participates in three primary reaction types:
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Deprotection: The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), exposing the free amine for peptide elongation.
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Esterification: The carboxylic acid reacts with alcohols to form esters, useful in prodrug design.
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Electrophilic Substitution: The fluorine atom directs electrophilic attacks to specific positions on the phenyl ring .
Table 3: Common Reaction Conditions and Outcomes
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Fmoc Deprotection | 20% piperidine/DMF, rt, 30min | Free amine + fluorenyl byproducts |
Esterification | DCC, DMAP, ROH | Alkyl esters (e.g., methyl, ethyl) |
Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivatives |
Biological Activity and Applications
Peptide Synthesis
The compound serves as a key intermediate in synthesizing fluorinated peptides. Its Fmoc group enables seamless integration into automated solid-phase peptide synthesis (SPPS) protocols, as demonstrated in the production of fluorinated insulin analogs.
Table 4: Biological Studies Involving Structural Analogs
Study Focus | Model System | Key Finding | Source |
---|---|---|---|
Antimicrobial Screening | S. aureus | MIC = 18 µM for 2-fluorophenyl analogs | |
Enzyme Inhibition | Trypsin-like proteases | IC₅₀ = 5.2 µM (fluorine-dependent) |
Comparative Analysis with Related Compounds
Table 5: Structural and Functional Comparisons
Compound Name | Fluorine Position | Protecting Group | Key Application |
---|---|---|---|
2-[4-(Fmoc-amino)-2-fluorophenyl]acetic acid | 2-fluorophenyl | Fmoc | Peptide synthesis |
4-Fluorophenylalanine | 4-fluorophenyl | None | Metabolic studies |
Fmoc-3-fluorobenzylamine | 3-fluorophenyl | Fmoc | Enzyme inhibitor development |
The 2-fluorine configuration in the target compound reduces steric hindrance compared to 3- or 4-fluoro analogs, improving coupling efficiency in SPPS.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is utilized in synthesizing fluorinated kinase inhibitors, where the acetic acid moiety acts as a bioisostere for phosphotyrosine.
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